5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-25-16-11-9-15(10-12-16)19-14-18(20-8-5-13-26-20)21-22(19)27(23,24)17-6-3-2-4-7-17/h2-13,19H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUORJPBSRRKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with thiophene derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted pyrazoles, and various aromatic derivatives.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. For example, studies have demonstrated its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis. Treatment of HeLa cells with varying concentrations resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Applications in Medicinal Chemistry
The unique structure and biological properties of 5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole position it as a promising candidate for drug development in several therapeutic areas:
- Antibiotic Development : Its antimicrobial properties suggest potential as a new class of antibiotics.
- Cancer Therapeutics : Given its anticancer activity, further studies could lead to the development of novel anticancer agents targeting specific pathways involved in tumor growth.
- Anti-inflammatory Drugs : Its ability to modulate inflammation could be harnessed for developing treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional features of the target compound with analogues:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with halogenated analogues (e.g., 4-bromophenyl in ), which increase lipophilicity but reduce electronic activation for nucleophilic reactions.
- Sulfonyl vs. Non-Sulfonyl Groups: The phenylsulfonyl group enhances solubility and stabilizes crystal packing via S=O···H interactions, unlike non-sulfonylated derivatives (e.g., ).
Physicochemical Properties
- Non-sulfonylated derivatives (e.g., 5-(4-methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole) melt at 126–128°C , suggesting sulfonyl groups enhance thermal stability.
- Crystallography : The target compound’s crystal structure is likely similar to isostructural derivatives (e.g., 4 and 5 in ), which form two independent molecules per asymmetric unit with slight conformational adjustments for substituent accommodation.
Biological Activity
The compound 5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS Number: 887199-99-7) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.5 g/mol. The structure features a pyrazole core substituted with a methoxyphenyl group, a phenylsulfonyl group, and a thiophene ring, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O3S2 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 887199-99-7 |
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to This compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazoles have been shown to possess activity against various bacterial strains. For example, studies indicate that modifications in the pyrazole structure can enhance activity against Staphylococcus aureus and Escherichia coli. Compounds similar to this pyrazole have exhibited minimum inhibitory concentrations (MICs) as low as 25.1 µM against methicillin-resistant strains .
Anticancer Activity
There is emerging evidence supporting the anticancer potential of pyrazole derivatives. Certain studies have highlighted that modifications in the pyrazole structure can lead to selective cytotoxicity against cancer cell lines. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting tumor growth in various cancer models .
The biological activity of This compound is thought to involve multiple mechanisms:
- Cytokine Inhibition: The compound may inhibit the signaling pathways involved in the production of inflammatory cytokines.
- Enzyme Inhibition: It could act as an inhibitor of specific enzymes involved in inflammatory responses or microbial growth.
- Cell Cycle Arrest: Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
A number of studies have investigated the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Effects: A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models. Compounds showed significant inhibition comparable to indomethacin .
- Antimicrobial Screening: Pyrazoles were screened against standard bacterial strains, revealing several compounds with potent activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation: Research demonstrated that certain pyrazole derivatives significantly inhibited the proliferation of cancer cell lines, suggesting their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-1-(phenylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole?
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one with hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) in ethanol, followed by sulfonylation to introduce the phenylsulfonyl group . Alternative approaches include hydrazine hydrate-mediated cyclization of chalcone precursors under acidic conditions (e.g., glacial acetic acid), monitored by TLC for reaction completion . Purification often involves recrystallization from ethanol/DMF mixtures .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Key analytical methods include:
- TLC : To monitor reaction progress using ethyl acetate/hexane mobile phases .
- X-ray crystallography : For unambiguous confirmation of the dihydropyrazole ring geometry and substituent orientations (e.g., thiophen-2-yl and phenylsulfonyl groups) .
- NMR spectroscopy : To verify proton environments, such as the methoxyphenyl singlet (~δ 3.8 ppm) and diastereotopic protons in the dihydropyrazole ring (~δ 3.1–3.5 ppm) .
Q. What preliminary biological activities have been reported for structurally related dihydropyrazole derivatives?
Analogous compounds exhibit antitumor, antidepressant, and carbonic anhydrase inhibitory activities . For example, pyrazolines with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced binding to carbonic anhydrase isoforms (CAH1, CAH2) . Activity screening typically involves enzyme inhibition assays (e.g., esterase inhibition) or cytotoxicity studies against cancer cell lines .
Advanced Research Questions
Q. How do substituents (e.g., thiophen-2-yl, phenylsulfonyl) influence the compound's reactivity and bioactivity?
- Thiophen-2-yl : Enhances π-stacking interactions in biological targets (e.g., kinase active sites) and modulates electronic properties via sulfur’s lone pairs .
- Phenylsulfonyl : Improves metabolic stability and solubility while acting as a hydrogen-bond acceptor in protein-ligand interactions . Substituent effects can be systematically studied via SAR using derivatives with varied aryl/heteroaryl groups .
Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions?
Discrepancies in reflux times (e.g., 6–8 hours vs. shorter durations) may arise from solvent polarity or chalcone reactivity. To optimize:
- Use design of experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry).
- Employ in-line FTIR or HPLC-MS for real-time reaction monitoring . For low yields during sulfonylation, consider alternative sulfonylating agents (e.g., phenylsulfonyl chloride in DCM with triethylamine) .
Q. How can advanced spectroscopic techniques elucidate the compound's interaction with biological targets?
- Molecular docking : Predict binding modes to enzymes (e.g., carbonic anhydrase) using crystal structures (PDB: 3LXG) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for protein targets .
- NMR titration : Map binding sites by observing chemical shift perturbations in target proteins .
Q. What experimental designs are recommended for in vivo pharmacological studies?
- Randomized block designs : Account for variability in animal models (e.g., tumor burden, genetic background) .
- Dose-response studies : Use log-spaced concentrations to determine EC50/IC50 values.
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS quantification of plasma/tissue levels .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
